molecular formula C9H8BrClO B15320207 4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol

4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol

Cat. No.: B15320207
M. Wt: 247.51 g/mol
InChI Key: QXFXCRRHHMXRLW-UHFFFAOYSA-N
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Description

4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol typically involves the bromination and chlorination of a phenolic precursor. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The halogen atoms can be reduced to form dehalogenated products.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. The phenolic group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine: Similar in structure but contains a pyrazole ring instead of a phenol.

    Phenylboronic acid: Contains a phenyl group with boronic acid functionality, used in different chemical contexts.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

4-bromo-3-(3-chloroprop-1-en-2-yl)phenol

InChI

InChI=1S/C9H8BrClO/c1-6(5-11)8-4-7(12)2-3-9(8)10/h2-4,12H,1,5H2

InChI Key

QXFXCRRHHMXRLW-UHFFFAOYSA-N

Canonical SMILES

C=C(CCl)C1=C(C=CC(=C1)O)Br

Origin of Product

United States

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